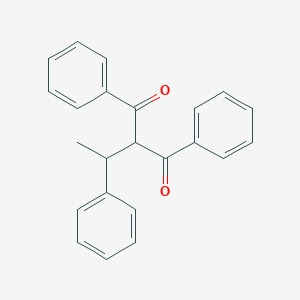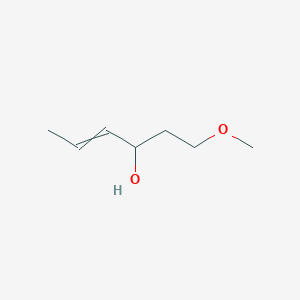
Olivoretin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olivoretin E is a terpenoid indole alkaloid, a class of compounds known for their complex structures and significant biological activities. It is derived from the teleocidin family, which are natural products isolated from various Streptomyces species. These compounds are known for their potent activation of protein kinase C, a key enzyme involved in various cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Olivoretin E involves several steps, starting from simpler indole derivatives One common route includes the prenylation of indole derivatives followed by cyclization and further functionalization
Industrial Production Methods
Industrial production of this compound is typically achieved through fermentation processes using Streptomyces species. These bacteria are cultured under specific conditions that promote the production of this compound and related compounds. The fermentation broth is then extracted and purified using chromatographic techniques to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Olivoretin E undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Olivoretin E has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex natural product synthesis and biosynthesis.
Biology: It serves as a tool for studying protein kinase C activation and its role in cellular signaling pathways.
Medicine: Due to its biological activity, this compound is investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mécanisme D'action
Olivoretin E exerts its effects primarily through the activation of protein kinase C. This enzyme plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of protein kinase C by this compound involves the binding of the compound to the enzyme, leading to a conformational change that enhances its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Teleocidin B: Another member of the teleocidin family, known for its potent protein kinase C activation.
Lyngbyatoxin A: A related compound with similar biological activities.
Ergotamine: A terpenoid indole alkaloid with vasoconstrictive properties.
Vinblastine: An anti-cancer compound derived from indole alkaloids.
Uniqueness
Olivoretin E is unique due to its specific structure and the presence of certain functional groups that confer distinct biological activities. Its ability to activate protein kinase C with high potency makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
110187-21-8 |
|---|---|
Formule moléculaire |
C29H43N3O2 |
Poids moléculaire |
465.7 g/mol |
Nom IUPAC |
(6S,9S,14R,17R)-17-tert-butyl-14-ethenyl-6-(methoxymethyl)-10,14-dimethyl-9-propan-2-yl-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one |
InChI |
InChI=1S/C29H43N3O2/c1-10-29(7)12-11-20(28(4,5)6)24-21(29)14-22-23-18(15-30-25(23)24)13-19(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17,19-20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t19-,20-,26-,29-/m0/s1 |
Clé InChI |
XVXFTYXRGYNKBI-JKRNNPMPSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4[C@H](CC[C@](C4=CC(=C23)N1C)(C)C=C)C(C)(C)C)COC |
SMILES canonique |
CC(C)C1C(=O)NC(CC2=CNC3=C4C(CCC(C4=CC(=C23)N1C)(C)C=C)C(C)(C)C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)
![4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate](/img/structure/B14311190.png)
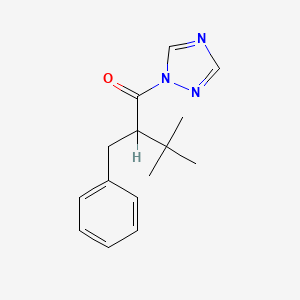
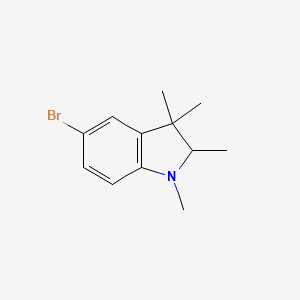
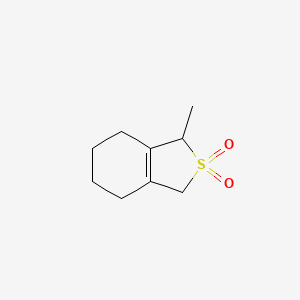
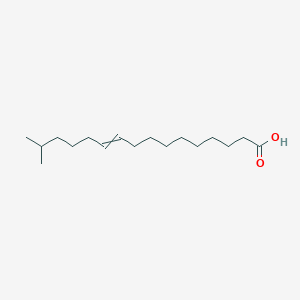
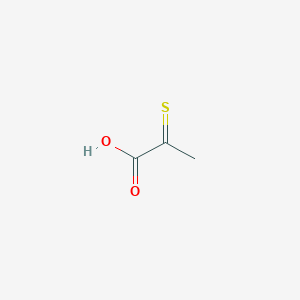
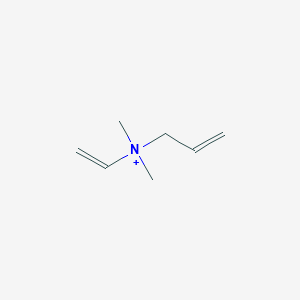
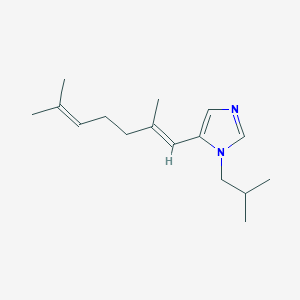

![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)
